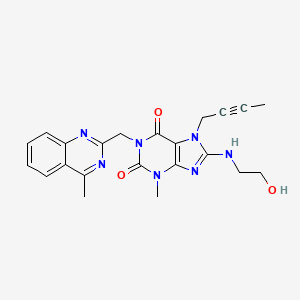![molecular formula C8H4ClLiN2O2 B8091254 lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8091254.png)
lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a lithium ion, a chloro-substituted pyrrolo[2,3-b]pyridine ring, and a carboxylate group. This compound is of interest due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Lithiation: The final step involves the lithiation of the carboxylate group, typically using lithium hydroxide or lithium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Hydrogenated pyrrolo[2,3-b]pyridine derivatives.
Substitution: Amino, thio, and alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry
Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.
Mecanismo De Acción
The mechanism of action of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the lithium ion, which may affect its solubility and reactivity.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Contains an aldehyde group instead of a carboxylate, leading to different reactivity and applications.
Uniqueness
Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of the lithium ion, which can influence its solubility, reactivity, and potential applications in various fields. The combination of the chloro-substituted pyrrolo[2,3-b]pyridine ring and the carboxylate group also provides a versatile scaffold for further chemical modifications.
Propiedades
IUPAC Name |
lithium;4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGMVHNLGNXJR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CNC2=NC=C(C(=C21)Cl)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














